molecular formula C18H16N2O4S B14197316 N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 909120-56-5

N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B14197316
CAS No.: 909120-56-5
M. Wt: 356.4 g/mol
InChI Key: NZWRBPQLAWKGRH-UHFFFAOYSA-N
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Description

N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a chemical compound that features a naphthalene ring, an ethyl group, a nitrobenzene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 1-(naphthalen-2-yl)ethanamine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and sulfonamide moiety play crucial roles in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. These interactions can disrupt normal cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Naphthalen-1-yloxy)ethyl)acetamide
  • 2-Naphthalen-1-yl-N-(2-o-tolyloxy-ethyl)acetamide
  • 2-Naphthalen-1-yl-N-(2,2,2-trichloro-1-hydroxy-ethyl)acetamide
  • N-(1-Naphthalen-1-yl-ethyl)-2-phenyl-acetamide
  • N-(1-Nitro-naphthalen-2-yl)-acetamide

Uniqueness

N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to its combination of a naphthalene ring, nitrobenzene moiety, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties .

Properties

CAS No.

909120-56-5

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(1-naphthalen-2-ylethyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C18H16N2O4S/c1-13(15-7-6-14-4-2-3-5-16(14)12-15)19-25(23,24)18-10-8-17(9-11-18)20(21)22/h2-13,19H,1H3

InChI Key

NZWRBPQLAWKGRH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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